4-(Piperazin-1-yl)pyridazine dihydrochloride

Description

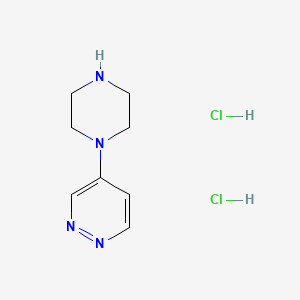

4-(Piperazin-1-yl)pyridazine dihydrochloride is a heterocyclic compound featuring a pyridazine core linked to a piperazine ring via a nitrogen atom, with two hydrochloride counterions enhancing its solubility and stability. Piperazine-containing compounds are known for their versatility in drug design, particularly as kinase inhibitors, antihistamines, and central nervous system (CNS) agents . The dihydrochloride salt form improves bioavailability, a common strategy for optimizing physicochemical properties in drug development .

Properties

IUPAC Name |

4-piperazin-1-ylpyridazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4.2ClH/c1-2-10-11-7-8(1)12-5-3-9-4-6-12;;/h1-2,7,9H,3-6H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNMHRTUHGVYWIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CN=NC=C2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1881292-75-6 | |

| Record name | 4-(piperazin-1-yl)pyridazine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

4-(Piperazin-1-yl)pyridazine dihydrochloride is a compound that incorporates a piperazine moiety linked to a pyridazine ring. This structure is significant in medicinal chemistry, particularly for its potential biological activities, including antimicrobial, antiviral, and anticancer effects. This article reviews the biological activity of this compound based on diverse sources, highlighting its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a piperazine ring, which is known for its ability to interact with various biological targets. The pyridazine component adds to its pharmacological profile by enhancing solubility and bioavailability. The dihydrochloride form improves stability and facilitates administration.

Antimicrobial Activity

Research indicates that pyridazine derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 4-(Piperazin-1-yl)pyridazine have shown efficacy against various bacterial strains. A study highlighted that the presence of piperazine increases the interaction with bacterial topoisomerases, thereby enhancing antibacterial activity (Table 1) .

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4-(Piperazin-1-yl)pyridazine | E. coli | 25 µg/mL |

| Analog A | Staphylococcus aureus | 15 µg/mL |

| Analog B | Pseudomonas aeruginosa | 30 µg/mL |

Antiviral Activity

The compound's antiviral potential has also been explored, particularly in the context of COVID-19. Pyridine and pyridazine derivatives have been identified as promising candidates for inhibiting viral replication through various mechanisms, including interference with viral entry and replication processes .

Anticancer Activity

The anticancer properties of this compound were evaluated in several studies. Notably, it demonstrated cytotoxic effects against various cancer cell lines. For example, one study reported IC50 values indicating significant cell death at concentrations as low as 50 µM (Table 2) .

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 | 25 |

| MCF-7 | 30 |

| A549 | 20 |

The mechanisms underlying the biological activities of this compound are multifaceted:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in microbial metabolism and cancer cell proliferation.

- Receptor Modulation : It has been shown to interact with sigma receptors, influencing pain pathways and potentially enhancing opioid analgesia .

- Induction of Apoptosis : Studies have indicated that the compound can elevate reactive oxygen species (ROS) levels in cancer cells, leading to apoptosis .

Case Studies

Several case studies have illustrated the compound's effectiveness:

- Antimicrobial Efficacy : In a controlled study, the compound was tested against a panel of bacteria and demonstrated superior activity compared to standard antibiotics.

- Anticancer Trials : In vitro studies on HepG2 cells revealed that treatment with the compound led to significant reductions in cell viability and increased markers of apoptosis.

Scientific Research Applications

Antipsychotic Agents

One of the primary applications of 4-(Piperazin-1-yl)pyridazine dihydrochloride is in the development of antipsychotic medications. Compounds incorporating this structure have shown promising activity against dopamine receptors, particularly the D4 receptor, which is implicated in various psychiatric disorders. Research has demonstrated that modifications to the piperazine ring can significantly enhance receptor affinity and selectivity, making these compounds potential candidates for new antipsychotic drugs .

Pain Management

Recent investigations have explored the use of piperazine derivatives, including this compound, as dual ligands targeting histamine H3 and sigma-1 receptors. These compounds have exhibited antinociceptive properties in animal models, suggesting their potential in treating nociceptive and neuropathic pain . The interaction between the piperazine moiety and these receptors is critical for their biological activity.

Radiolabeling for Imaging Studies

The compound has also been utilized in radiolabeling studies aimed at developing imaging agents for positron emission tomography (PET). By modifying the structure to improve lipophilicity and reduce non-specific binding, researchers have created ligands that can effectively visualize dopamine receptors in vivo, aiding in the understanding of neuropsychiatric conditions .

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Antipsychotic Agents | Development of drugs targeting D4 dopamine receptors | Enhanced affinity through structural modifications |

| Pain Management | Dual receptor ligands for histamine H3 and sigma-1 receptors | Demonstrated antinociceptive effects in vivo |

| Radiolabeling | Creation of imaging agents for PET | Improved visualization of dopamine receptors |

Case Study 1: Antipsychotic Development

A study evaluated the efficacy of a series of piperazine-based compounds, including this compound, in binding to D4 receptors. The results indicated that specific modifications led to compounds with nanomolar affinities, significantly outperforming existing antipsychotics in receptor selectivity .

Case Study 2: Pain Management Research

In a recent investigation into pain management therapies, a derivative of this compound was tested for its ability to alleviate neuropathic pain in rodent models. The compound demonstrated significant pain relief compared to controls, highlighting its potential as a new therapeutic agent .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Piperazine Derivatives

Pharmacological Profiles

- Target Compound: The pyridazine-piperazine scaffold in this compound shares structural homology with MW01-2-069A-SRM, a p38 MAPK inhibitor developed for neuroinflammatory diseases.

- Hydroxyzine/Levocetirizine: Both are antihistamines with piperazine moieties but differ in substituents. Hydroxyzine’s ethoxyethanol group enhances CNS penetration, whereas levocetirizine’s ethoxyacetic acid improves selectivity for peripheral H1 receptors .

- Vilazodone : The piperazine linker in vilazodone facilitates dual serotonin reuptake inhibition and 5-HT1A agonism, highlighting the scaffold’s adaptability for multitarget therapies .

Table 2: Physicochemical Properties

*Estimated based on analogs.

- Synthetic Routes : The synthesis of this compound likely follows fragment-based strategies similar to MW01-2-069A-SRM, where pyridazine cores are functionalized with piperazine rings via nucleophilic substitution . In contrast, hydroxyzine and levocetirizine employ piperazine alkylation with halogenated intermediates .

Preparation Methods

Nucleophilic Substitution Using N-Boc-Piperazine and Halopyridazine Derivatives

One of the prominent methods involves the condensation reaction of N-Boc-protected piperazine with halogenated pyridazine compounds under alkaline aqueous conditions, followed by deprotection and hydrochloride salt formation.

Step 1: Condensation Reaction

- Reagents: N-Boc-piperazine and 2-chloropyridazine (or related halopyridazine)

- Conditions: Aqueous medium with sodium carbonate as base

- Temperature: 25°C (room temperature)

- Reaction Time: 2–5 hours

- Outcome: Formation of N-Boc-protected pyridazinyl-piperazine intermediate with high yield (~93%)

Step 2: Hydrolysis and Salt Formation

- Reagents: Hydrochloric acid (1–6 mol/L, preferably 2 mol/L)

- Conditions: Hydrolysis at 25–40°C for 1.5–3 hours

- Outcome: Removal of Boc protecting group and formation of 4-(Piperazin-1-yl)pyridazine dihydrochloride with high purity (>99%)

Table 1: Reaction Parameters for N-Boc-Piperazine Condensation and Hydrolysis

| Step | Reagents | Temperature (°C) | Time (h) | HCl Concentration (mol/L) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|---|

| Condensation | N-Boc-piperazine + 2-chloropyridazine | 25 | 3 | N/A | 93.1–93.4 | ~99.1–99.5 |

| Hydrolysis & Salt Formation | Hydrochloric acid (2 mol/L) | 25–40 | 1.5–3 | 2 | High | High |

This method is noted for its mild reaction conditions, ease of handling, and suitability for industrial production due to high yield and purity, as well as straightforward isolation of the product without complex purification steps.

Alternative Synthetic Strategies: SNAr Reactions and Pd-Catalyzed Couplings

In related piperazine-pyridazine chemistry, aromatic nucleophilic substitution (SNAr) reactions are frequently employed to attach piperazine to halogenated pyridazine rings. For example:

- Piperazine reacts with 2-nitro-5-halopyridine derivatives under SNAr conditions.

- Protection of piperazine nitrogen with Boc groups followed by catalytic hydrogenation to reduce nitro groups.

- Further functionalization steps such as coupling with aryl halides via Pd-catalyzed Buchwald–Hartwig amination can be used for elaborated derivatives.

Though these methods are more commonly applied in complex drug synthesis, they provide insights into the nucleophilicity enhancement and substitution patterns relevant to 4-(Piperazin-1-yl)pyridazine derivatives.

Industrial Scale Synthesis and Purification

Industrial processes emphasize high yield, purity, and elimination of chromatographic purification.

- Use of propionic acid derivatives (anhydride, chloride, bromide) for acylation steps in apolar solvents (dichloromethane or toluene).

- Reaction temperatures maintained between 0 and 25°C, preferably 20–25°C.

- Tertiary amines such as triethylamine, N-methyl-morpholine, or pyridine serve as bases.

- The process achieves yields over 95% with high purity of the intermediate and final dihydrochloride salt.

- The method avoids chromatography, favoring crystallization or filtration for product isolation.

While this process is described for related pyrimidinyl-piperazine dihydrochlorides, the principles apply to pyridazine analogs, ensuring scalability and reproducibility.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| N-Boc-piperazine Condensation | N-Boc-piperazine + 2-chloropyridazine | Aqueous Na2CO3, 25°C, 3 h | ~93 | >99 | Mild, high yield, suitable for scale-up |

| Hydrolysis & Salt Formation | HCl (2 mol/L), 25–40°C, 1.5–3 h | Acidic deprotection and salt formation | High | High | Simple isolation, high purity |

| SNAr and Pd-Catalyzed Couplings | Piperazine + halopyridine derivatives | Various, including Pd catalysis | Variable | Variable | Used for complex derivatives, research scale |

| Industrial Acylation Process | Propionic acid derivatives + base | Apolar solvent, 0–25°C | >95 | High | Chromatography-free, industrial scale |

Analytical Data Supporting Preparation

- NMR Spectroscopy : Characteristic chemical shifts confirm substitution on pyridazine ring and piperazine moiety.

- Purity Assessment : HPLC and elemental analysis show purity above 99% for the dihydrochloride salt.

- Yield Consistency : Reactions consistently produce yields above 90%, confirming robustness.

Q & A

Q. What are the established synthetic routes for 4-(Piperazin-1-yl)pyridazine dihydrochloride, and how can reaction conditions be optimized for yield?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution between pyridazine derivatives and piperazine. For example, analogous syntheses involve reacting chlorinated heterocycles (e.g., 4-chloropyridazine) with piperazine in alkaline conditions (e.g., NaHCO₃ or K₂CO₃) at elevated temperatures (80–100°C) . Post-reaction, dihydrochloride formation is achieved by treating the free base with HCl in a solvent like ethanol. Yield optimization requires controlling stoichiometry (1:1.2 molar ratio of pyridazine to piperazine), inert atmosphere (N₂), and purification via recrystallization from ethanol/water mixtures .

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer: Store the compound in airtight, light-resistant containers at 2–8°C under anhydrous conditions. Stability is pH-dependent; avoid exposure to moisture or strong bases, which may hydrolyze the piperazine moiety. Pre-weigh aliquots in a desiccator to minimize repeated exposure to ambient humidity. For long-term storage, lyophilization is recommended .

Q. What analytical techniques are critical for characterizing purity and structure?

Methodological Answer: Use a combination of:

- NMR (¹H/¹³C): Confirm substitution patterns (e.g., pyridazine C-4 piperazine attachment) via coupling constants and chemical shifts.

- HPLC-MS : Assess purity (>98%) using reverse-phase C18 columns (mobile phase: 0.1% formic acid in acetonitrile/water) .

- Elemental Analysis : Verify chloride content (theoretical ~20.1% for dihydrochloride).

- FT-IR : Identify N-H stretches (2500–3000 cm⁻¹) and aromatic C-N vibrations .

Advanced Research Questions

Q. How can computational methods enhance reaction design for derivatives of this compound?

Methodological Answer: Quantum chemical calculations (e.g., DFT with B3LYP/6-31G* basis sets) predict reaction pathways and transition states. For example, computational screening of substituent effects on pyridazine’s electrophilicity can prioritize synthetic targets. Coupling with cheminformatics tools (e.g., ICReDD’s reaction path search) reduces trial-and-error experimentation by identifying optimal solvents, catalysts, and temperatures .

Q. What strategies resolve contradictions in biological activity data for this compound across studies?

Methodological Answer: Discrepancies often arise from:

- Purity Variability : Re-analyze batches via LC-MS to rule out impurities (e.g., mono-hydrochloride or des-chloro byproducts) .

- Assay Conditions : Standardize buffer pH (6.5–7.4) and ionic strength, as protonation states affect receptor binding.

- Cell Line Variability : Use isogenic cell models and validate target engagement via orthogonal assays (e.g., SPR for binding affinity vs. cellular IC₅₀) .

Q. How can researchers profile metabolites or degradation products of this compound in biological systems?

Methodological Answer: Employ high-resolution LC-QTOF-MS with collision-induced dissociation (CID) to fragment ions and identify metabolites. For in vitro studies, incubate the compound with liver microsomes (human/rat) and quench reactions at timed intervals. Key metabolites may include:

- N-Oxides : From piperazine oxidation (m/z +16).

- Hydrolyzed Pyridazine : Detectable via loss of HCl (m/z -36) .

Methodological Best Practices

- Synthetic Reproducibility : Document reaction parameters (e.g., cooling rates during crystallization) to ensure batch consistency .

- Safety Protocols : Use fume hoods and PPE (nitrile gloves, lab coats) due to potential respiratory and dermal irritation .

- Data Validation : Cross-reference spectral data with published analogs (e.g., 1-(2-pyrimidinyl)piperazine dihydrochloride) to confirm structural assignments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.